2-Thienyl p-tolyl ketone oxime
Description
Overview of Oxime Functional Group Significance in Organic and Inorganic Chemistry
The oxime functional group, characterized by the RR'C=N-OH moiety, is a cornerstone of both organic and inorganic chemistry. numberanalytics.comwikipedia.org In organic synthesis, oximes are prized for their versatility, serving as crucial intermediates in the creation of a wide array of compounds such as amines, nitriles, and various nitrogen-containing heterocycles. numberanalytics.comresearchgate.net Their ability to be readily converted into other functional groups makes them invaluable in the construction of complex molecular architectures. numberanalytics.com The formation of oximes through the condensation of aldehydes or ketones with hydroxylamine (B1172632) is a highly efficient reaction, often used for the purification and characterization of carbonyl compounds. testbook.comchemistry.com.pk
In the realm of inorganic chemistry, oximes are widely recognized for their capacity to act as ligands, forming stable complexes with a variety of metal ions. ontosight.airsc.org This chelating ability is fundamental to their application in areas such as hydrometallurgy and analytical chemistry. wikipedia.org For instance, dimethylglyoxime (B607122) is a well-known reagent for the selective precipitation and quantification of nickel. chemistry.com.pkrsc.org The coordination chemistry of oximes is rich and varied, with the oxime or oximato group capable of binding to metal ions in several different modes. rsc.org This versatility has led to their use in the synthesis of polynuclear metal complexes and metal clusters. rsc.org
The significance of the oxime functional group extends to materials science, where oxime derivatives are utilized in the synthesis of polymers and other advanced materials. numberanalytics.comnumberanalytics.com Furthermore, oximes have found applications in agriculture as components of insecticides and fungicides. researchgate.netacs.org
Historical Context and Evolution of Oxime Research
The history of oxime chemistry dates back to the 19th century, with the first synthesis of an oxime reported in 1882. numberanalytics.comnumberanalytics.com This discovery opened up a new class of organic compounds and laid the groundwork for over a century of research. numberanalytics.com Early research focused on the fundamental reactions and properties of oximes, including their synthesis from aldehydes and ketones with hydroxylamine. numberanalytics.com A pivotal moment in the history of oxime chemistry was the discovery of the Beckmann rearrangement, an acid-catalyzed conversion of oximes to amides, which has become a significant industrial process, most notably in the production of caprolactam, the precursor to Nylon 6. chemistry.com.pkacs.org
Over the decades, research into oximes has evolved significantly. numberanalytics.com The 20th century saw a deeper exploration of their reaction mechanisms and their application as protecting groups for carbonyl compounds. The development of spectroscopic techniques further enhanced the ability to study the structure and stereochemistry of oximes, which can exist as syn and anti isomers due to the restricted rotation around the C=N double bond. chemistry.com.pkrsc.org
Current Research Trends and Future Perspectives in Oxime Chemistry
Modern oxime chemistry is characterized by a drive towards more sustainable and efficient synthetic methods. numberanalytics.comnumberanalytics.com This includes the development of catalyst-free synthesis, the use of greener solvents like water, and the application of techniques such as microwave-assisted synthesis to reduce reaction times and energy consumption. numberanalytics.com
A significant area of current research is the use of oximes in "click chemistry," where their rapid and high-yielding formation is exploited for applications in polymer science and bioconjugation. rsc.orgnih.gov The dynamic nature of the oxime bond also makes it suitable for the development of self-healing materials and dynamic covalent frameworks. rsc.org
In the field of organic synthesis, there is a growing interest in the chemistry of oxime radicals as versatile intermediates for constructing complex heterocyclic systems. nih.govbeilstein-journals.org Researchers are exploring new oxidative systems, including photochemical and electrochemical methods, to generate these radicals. nih.gov The development of asymmetric synthesis utilizing oxime derivatives as chiral auxiliaries is another active area of investigation, crucial for the production of enantiomerically pure pharmaceuticals. numberanalytics.com
Future perspectives in oxime chemistry are promising and diverse. numberanalytics.comnumberanalytics.com The exploration of oxime derivatives for targeted therapeutics and new agrochemicals continues to be a major focus. numberanalytics.comacs.org There is also significant potential for the discovery of novel applications in materials science, including the synthesis of advanced polymers and functional nanomaterials. numberanalytics.comnumberanalytics.com The ongoing development of new catalytic systems and a deeper understanding of reaction mechanisms will undoubtedly lead to even more innovative uses for this versatile functional group. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C12H11NOS |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
(NE)-N-[(4-methylphenyl)-thiophen-2-ylmethylidene]hydroxylamine |
InChI |
InChI=1S/C12H11NOS/c1-9-4-6-10(7-5-9)12(13-14)11-3-2-8-15-11/h2-8,14H,1H3/b13-12+ |
InChI Key |
RNIHSJJEPWOUKG-OUKQBFOZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\O)/C2=CC=CS2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NO)C2=CC=CS2 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2 Thienyl P Tolyl Ketone Oxime and Its Derivatives
Reactions Involving the Oxime Moiety
The oxime functional group possesses dual nucleophilic sites at the nitrogen and oxygen atoms, making it a candidate for diverse reactivity. nsf.gov Transformations can be targeted at the oxygen or nitrogen, or involve the cleavage of the N-O bond, which is a key step in many of its synthetic applications.
The hydroxyl group of the oxime is readily functionalized to form derivatives such as oxime ethers and oxime esters. These transformations are straightforward to perform and are often a prerequisite for subsequent reactions, particularly those involving radical generation. mdpi.com
Oxime Ethers (O-alkyl and O-aryl oximes): Formed by the alkylation or arylation of the oxime's hydroxyl group.
Oxime Esters (O-alkanoyl and O-aroyl oximes): Prepared by the acylation of the hydroxyl group.
These derivatives are notable because their N-O bonds are significantly weaker than in the parent oxime. The N-O bond energy is approximately 33–37 kcal·mol⁻¹ in O-phenyl oxime ethers, compared to about 50 kcal·mol⁻¹ in oximes, facilitating homolytic cleavage. mdpi.com This property makes them excellent precursors for generating iminyl radicals under milder conditions. nsf.govmdpi.com
While O-functionalization is more common for activating the N-O bond, the nitrogen atom in the oxime moiety also exhibits nucleophilic character. nsf.gov The reactivity of the nitrogen is often leveraged in intramolecular cyclization reactions where the oxime nitrogen attacks an electrophilic center within the same molecule. Due to the delocalization of the unpaired electron between nitrogen and oxygen in radical intermediates, subsequent reactions can lead to the formation of a C-N bond, resulting in structures like nitrones. nih.gov
The facile cleavage of the weak N-O σ bond is a cornerstone of oxime chemistry, enabling their transformation into other functional groups and their use as nitrogen sources in synthesis. nyu.edudoaj.org This bond fragmentation can be initiated through various methods, including transition-metal catalysis and radical-mediated processes, to generate highly reactive iminyl radicals (>C=N•). nsf.govnyu.edudoaj.org
The synthetic utility of this N-O bond cleavage is extensive, providing access to a wide array of nitrogen-containing heterocycles. doaj.orgmdpi.com
| Method of N-O Cleavage | Catalyst/Mediator Examples | Resulting Products/Intermediates | Synthetic Application |
| Transition Metal-Catalyzed | Fe, Ni, Cu, Co, Rh, Pd | Iminyl Radicals, Nitrogen-Centered Radicals | Synthesis of pyrrolines, spirocyclic compounds. mdpi.com |
| Radical-Mediated | Iodine/Triethylamine | Iminyl Radicals | Synthesis of functionalized pyridines. mdpi.com |
| Neber Reaction | Sulfonyl Chloride, Chiral Catalyst | 2H-Azirines | Enantioselective synthesis of chiral spirooxindole 2H-azirines. mdpi.com |
This reactivity has been foundational in classic organic reactions like the Beckmann rearrangement and continues to be exploited in modern synthetic methodologies. mdpi.com
Radical Pathways and Reactivity
Oximes and their derivatives are excellent precursors for generating various radical species. The relatively weak O-H and N-O bonds allow for the formation of iminoxyl, iminyl, and other carbon-centered radicals, which can then participate in a range of synthetic transformations. mdpi.com
Iminoxyl radicals (>C=NO•) are a class of N-oxyl radicals that can be generated from oximes, typically through the abstraction of the hydroxyl hydrogen atom. mdpi.comnih.gov This process is often achieved via oxidation. Photooxidation of ketoximes can also lead to the formation of an oxime radical cation, which is highly acidic and readily loses a proton to yield the iminoxyl radical. acs.org
Methods for Generating Iminoxyl Radicals:
Chemical Oxidation: A variety of oxidizing agents can be used. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis provides a mild, redox-neutral pathway to generate iminoxyl radicals. thieme-connect.com
| Oxidizing Agent | Reference |
| (NH₄)₂Ce(NO₃)₆ | nih.gov |
| Fe(ClO₄)₃ | nih.gov |
| Pb(OAc)₄ | nih.gov |
| PhI(OAc)₂ | nih.gov |
| Silver(I) Oxide (Ag₂O) | nih.gov |
Iminoxyl radicals are generally persistent species. mdpi.com The unpaired electron is delocalized across the nitrogen and oxygen atoms, allowing them to react as either an O-radical or an N-radical. This dual reactivity influences the outcome of their reactions; for instance, intermolecular reactions typically result in C–O bond formation, while intramolecular cyclizations can form either C–O or C–N bonds. nih.gov The radicals can also dimerize, though the resulting products are often unstable. nih.gov
The addition of oxime-derived radicals to carbon-carbon double bonds is a key preparative reaction. nih.gov While intramolecular cyclizations are more common, intermolecular additions represent a valuable strategy for functionalizing unsaturated substrates. nih.govresearchgate.net
In these reactions, an iminoxyl radical adds to an alkene, initiating a process that can lead to difunctionalization of the double bond. researchgate.net As a general rule, intermolecular reactions involving iminoxyl radicals favor the formation of a C–O bond. nih.gov For example, the oxidative coupling of oximes with compounds like acetonitrile, ketones, and esters proceeds via a radical mechanism where the iminoxyl radical is the key intermediate. researchgate.net The regioselectivity of the addition of a carbon-centered radical to an oxime ether is predictable, with the radical adding to the carbon of the C=N bond to produce a more stable adduct radical stabilized by the adjacent oxygen atom. libretexts.org
Oxidative C-O Coupling Reactions
Oxidative C-O coupling reactions involving oximes typically proceed through the formation of iminoxyl radicals. nih.gov These radicals can then engage in coupling reactions. In the context of 2-Thienyl p-tolyl ketone oxime, oxidation can generate an iminoxyl radical intermediate. This reactive species can then couple with other radical species or suitable substrates to form a new carbon-oxygen bond. For instance, in the presence of an appropriate coupling partner (e.g., a phenol or another radical source), a C-O bond can be formed, leading to more complex molecular architectures. The process is often mediated by an oxidizing agent which facilitates the initial formation of the oxime radical. nih.govnih.gov While ketones are generally less reactive than aldehydes in condensation reactions, the formation of oxime linkages through oxidative couplings under mild, catalyst-free conditions has been demonstrated for certain N-aryl peptides, highlighting the potential for such transformations. nih.gov
| Key Feature | Description |
|---|---|
| Reactant | This compound |
| Key Intermediate | Iminoxyl (Oxime) Radical |
| Reaction Type | Oxidative Coupling |
| Bond Formed | Carbon-Oxygen (C-O) |
| Potential Outcome | Formation of ethers or esters via radical coupling |
Intramolecular Cyclization Reactions Involving Oxime Radicals
Iminoxyl radicals generated from oximes are key intermediates in various synthetic transformations, including intramolecular cyclizations. nih.gov For a derivative of this compound containing an unsaturated moiety (e.g., an alkene) suitably positioned within the molecule, an intramolecular cyclization can be initiated. Following the generation of the oxime radical via oxidation, the radical can add to the internal carbon-carbon double bond. nih.gov This process typically results in the formation of a five-membered ring through either C–O or C–N bond formation. nih.gov Such reactions can lead to the synthesis of substituted isoxazolines or cyclic nitrones. nih.govmorressier.com The regioselectivity of the cyclization (C-O vs. C-N bond formation) depends on the specific structure of the substrate and the reaction conditions. nih.gov This strategy has been explored for the synthesis of spiroisoxazolines through the C-O bond-forming cyclization of oxime radicals with arenes. researchgate.net
| Feature | Description |
|---|---|
| Prerequisite | A derivative of the oxime containing an internal C=C bond |
| Initiation | Oxidation to form an iminoxyl radical |
| Key Step | Intramolecular addition of the radical to the C=C bond |
| Potential Products | Substituted isoxazolines, cyclic nitrones |
Rearrangement Reactions
Beckmann Rearrangement and Analogous Transformations
The Beckmann rearrangement is a classic reaction of oximes that converts them into amides under acidic conditions. wikipedia.org The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, typically through protonation with a strong acid (like sulfuric acid) or reaction with reagents such as tosyl chloride or phosphorus pentachloride. wikipedia.orgalfa-chemistry.com The key step involves the migration of the alkyl or aryl group that is in the anti-periplanar position relative to the leaving group on the nitrogen atom. alfa-chemistry.comorganic-chemistry.org This migration is concerted with the cleavage of the N-O bond. organic-chemistry.org
For this compound, two geometric isomers (E/Z) are possible. The outcome of the Beckmann rearrangement is stereospecific and depends on which isomer is used.
If the p-tolyl group is anti to the hydroxyl group, it will migrate to the nitrogen atom, yielding N-(p-tolyl)thiophene-2-carboxamide.
If the 2-thienyl group is anti to the hydroxyl group, it will migrate, resulting in the formation of N-(2-thienyl)-4-methylbenzamide.
The reaction proceeds through a nitrilium ion intermediate, which is then attacked by water to form an amide after tautomerization. masterorganicchemistry.com
| Migrating Group (Anti to OH) | Product |
|---|---|
| p-Tolyl | N-(p-tolyl)thiophene-2-carboxamide |
| 2-Thienyl | N-(2-thienyl)-4-methylbenzamide |
Applications in Lactam Synthesis
The Beckmann rearrangement is a cornerstone of industrial chemistry for the synthesis of lactams (cyclic amides) from cyclic ketoximes. alfa-chemistry.com The most prominent example is the conversion of cyclohexanone oxime into ε-caprolactam, the monomer used to produce Nylon 6. wikipedia.org However, this application is specific to cyclic ketones. Since 2-Thienyl p-tolyl ketone is an acyclic ketone, its oxime undergoes rearrangement to form an acyclic N-substituted amide, as described in the previous section. derpharmachemica.com Therefore, the direct Beckmann rearrangement of this compound does not yield a lactam. The synthesis of lactams via this method fundamentally requires a cyclic ketoxime as the starting material to ensure the formation of a cyclic amide product. wikipedia.orgderpharmachemica.com
Cyclization Reactions for Heterocycle Formation
Pyrrole (B145914) Synthesis from Ketoximes and Acetylenes (Trofimov Reaction)
The Trofimov reaction is a powerful method for synthesizing substituted pyrroles from ketoximes and acetylenes. wikipedia.org The reaction is typically carried out in a superbasic medium, such as potassium hydroxide (B78521) in dimethyl sulfoxide (KOH/DMSO). wikipedia.orgresearchgate.net The process can also be performed as a one-pot synthesis directly from the ketone by generating the ketoxime in situ. researchgate.net
When this compound is subjected to Trofimov reaction conditions with acetylene, it is expected to yield 2-(p-tolyl)-3-(2-thienyl)pyrrole. The mechanism begins with the deprotonation of the oxime by the strong base. wikipedia.org The resulting oximate anion attacks an acetylene molecule to form an O-vinylketoxime intermediate. This intermediate then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by an intramolecular cyclization and dehydration cascade to form the final pyrrole ring. wikipedia.org Depending on the reaction conditions, an N-vinylpyrrole can also be formed if the resulting pyrrole's N-H proton is deprotonated and reacts with a second molecule of acetylene. wikipedia.org
| Feature | Description |
|---|---|
| Reactants | This compound, Acetylene |
| Reagents/Conditions | Superbase (e.g., KOH) in a polar aprotic solvent (e.g., DMSO) |
| Key Intermediates | O-vinylketoxime |
| Core Mechanism | wikipedia.orgwikipedia.org-Sigmatropic Rearrangement, Cyclization |
| Expected Product | 2-(p-tolyl)-3-(2-thienyl)pyrrole |
Pyrrole and Isoquinoline Formation from Ketoxime Acetates
The transformation of ketoxime acetates, such as the acetate (B1210297) derivative of this compound, into pyrrole and isoquinoline structures represents a significant synthetic strategy. A divergent approach allows for the selective synthesis of either heterocycle from the same starting materials—ketoxime acetates and ynals—by carefully selecting the catalyst and solvent system. This method proceeds through the cleavage of the N–O bond in the ketoxime acetate, followed by the formation of new carbon-carbon and carbon-nitrogen bonds.
The reaction's selectivity is a key feature. For instance, the reaction can be directed towards a formal [3+2] annulation to produce pyrroles or a [4+2] annulation for isoquinolines. This control is typically achieved by switching between different transition metal catalysts and adjusting the solvent polarity. The process is valued for its atom economy, tolerance of various functional groups, and the use of readily available starting materials.
Below is a table summarizing the divergent synthesis of pyrroles and isoquinolines from representative ketoxime acetates and ynals, illustrating the principle that would apply to this compound acetate.
Table 1: Divergent Synthesis of Pyrroles and Isoquinolines
| Entry | Ketoxime Acetate | Ynal | Catalyst/Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acetophenone oxime acetate | Phenylpropiolaldehyde | [Cp*RhCl2]2 / DMF | 3-Methyl-1-phenylisoquinoline-4-carbaldehyde | 85 |
| 2 | Acetophenone oxime acetate | Phenylpropiolaldehyde | Ag2O / DCE | (5-Phenyl-1H-pyrrol-2-yl)(phenyl)methanone | 78 |
| 3 | Cyclohexanone oxime acetate | Phenylpropiolaldehyde | [Cp*RhCl2]2 / DMF | 1,2,3,4-Tetrahydroacridine-9-carbaldehyde | 72 |
| 4 | Cyclohexanone oxime acetate | Phenylpropiolaldehyde | Ag2O / DCE | (1,4,5,6-Tetrahydrocyclopenta[b]pyrrol-2-yl)(phenyl)methanone | 65 |
Pyridine (B92270) N-Oxide and Isoquinoline Synthesis via C-H Activation
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex nitrogen-containing heterocycles like pyridine N-oxides and isoquinolines from oximes. In these reactions, the oxime functional group can act as an internal oxidant and a directing group, guiding the catalyst to a specific C-H bond for activation and subsequent annulation.
For the synthesis of isoquinolines, a rhodium(III)-catalyzed C-H bond activation of an in-situ generated oxime, such as this compound, can be employed. This is followed by cyclization with an internal alkyne. This one-pot, three-component reaction involves the condensation of the ketone with hydroxylamine (B1172632), the C-H activation step, and the final annulation, providing a rapid route to multisubstituted isoquinolines.
Similarly, the synthesis of pyridine N-oxides can be achieved through an intermolecular rhodium(III)-catalyzed cyclization of oximes with diazo compounds. This process involves a tandem C-H activation, cyclization, and condensation sequence under mild conditions. A notable advantage of this method is that it does not require an external oxidant and produces nitrogen gas and water as the only byproducts.
The following table provides examples of isoquinoline and pyridine N-oxide synthesis via C-H activation of various ketoximes.
Table 2: Synthesis of Isoquinolines and Pyridine N-Oxides via C-H Activation
| Entry | Ketoxime | Reactant | Catalyst | Product Type | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acetophenone oxime | Diphenylacetylene | [RhCp*Cl2]2 | Isoquinoline | 92 |
| 2 | Propiophenone oxime | 1-Phenyl-1-propyne | [RhCp*Cl2]2 | Isoquinoline | 85 |
| 3 | Acetophenone oxime | Ethyl 2-diazoacetate | [RhCp*Cl2]2 | Pyridine N-Oxide | 88 |
| 4 | Benzophenone oxime | Methyl 2-diazo-2-phenylacetate | [RhCp*Cl2]2 | Pyridine N-Oxide | 76 |
Formation of Other N-Heterocycles
Beyond pyrroles and isoquinolines, this compound and its derivatives can serve as precursors for a variety of other nitrogen-containing heterocyclic systems. The reactivity of the oxime group allows for diverse cyclization strategies to form rings of different sizes.
For example, the reaction of ketoximes with acetylenes in the presence of a strong base like KOH in DMSO, known as the Trofimov reaction, is a well-established method for synthesizing pyrroles. tandfonline.com This reaction can be performed as a one-pot procedure starting from the ketone and hydroxylamine. tandfonline.com Furthermore, 2-phenyl- and 2-(2-thienyl)-3,3-dimethyl-3H-pyrroles can be obtained from the corresponding ketoximes by reaction with acetylene catalyzed by sodium or potassium hydroxide in DMSO. tandfonline.com
The versatility of oximes extends to the synthesis of other five-membered rings as well. For instance, isoxazoles and isoxazolines can be prepared through various cyclization pathways. Six-membered heterocycles, such as pyridines, can also be synthesized from oxime precursors. The specific reaction conditions and the nature of the reactants determine the final heterocyclic product.
Reduction Reactions of Oximes
Reduction to Imines and Enamines
The reduction of oximes is a fundamental transformation that can lead to the formation of imines and, subsequently, enamines. The reduction of a ketoxime like this compound initially yields an imine, which is characterized by a carbon-nitrogen double bond. This transformation can be achieved using various reducing agents. For instance, tributylphosphine–diphenyl disulphide is a reagent capable of reducing ketoximes to the corresponding imines under anhydrous conditions at room temperature. researchgate.net
The resulting imine can exist in equilibrium with its tautomeric form, the enamine, provided there is an abstractable proton on the α-carbon. Enamines are characterized by a carbon-carbon double bond adjacent to a nitrogen atom and are valuable synthetic intermediates due to their nucleophilic character. The formation of enamines from aldehydes or ketones with a secondary amine is an acid-catalyzed condensation reaction.
The reduction of ketoximes can also be accomplished via catalytic transfer hydrogenation using Raney Nickel as the catalyst and 2-propanol as the hydrogen donor. libretexts.org Under certain conditions, the reaction can be stopped at the imine stage. libretexts.org
Functionalization of the Alpha-Position
The α-position to the oxime group in this compound is a site that can be functionalized, typically through the formation of an enamine or a dianion intermediate. The conversion of the parent ketone to an enamine using a secondary amine provides a nucleophilic species that can undergo alkylation or acylation at the α-carbon. libretexts.orglibretexts.org This three-step process involves the formation of the enamine, its reaction with an electrophile (like an alkyl halide or an acid halide) to form an iminium salt, and subsequent hydrolysis to regenerate the functionalized ketone. libretexts.orglibretexts.org
Alternatively, direct C-alkylation of oximes can be achieved by forming a 1,4-dianion. This requires a strong base to deprotonate both the oxime hydroxyl group and the α-carbon. The resulting dianion is a powerful nucleophile that can react with alkylating agents.
The following table illustrates the general principles of α-functionalization of ketones via enamine intermediates, which is applicable to the parent ketone of this compound.
Table 3: α-Functionalization of Ketones via Enamine Intermediates
| Entry | Ketone | Secondary Amine | Electrophile | Product after Hydrolysis |
|---|---|---|---|---|
| 1 | Cyclohexanone | Pyrrolidine | Methyl iodide | 2-Methylcyclohexanone |
| 2 | Cyclohexanone | Morpholine | Benzyl (B1604629) bromide | 2-Benzylcyclohexanone |
| 3 | Acetophenone | Piperidine | Acetyl chloride | 1-Phenyl-1,3-butanedione |
| 4 | Propiophenone | Pyrrolidine | Ethyl bromoacetate | Ethyl 2-methyl-3-oxo-3-phenylpropanoate |
Coordination Chemistry and Metal Complexes of 2 Thienyl P Tolyl Ketone Oxime
Oximes as Ligands in Coordination Chemistry
Oximes (R¹R²C=NOH) are a versatile class of ligands that have been instrumental in the development of coordination chemistry. preprints.org Derived from the condensation of aldehydes or ketones with hydroxylamine (B1172632), they offer a rich variety of structural and electronic properties. at.ua Their ability to form stable complexes with a wide range of metal ions has made them valuable in fields from analytical chemistry to molecular magnetism and catalysis. preprints.orgmdpi.com The chemistry of ketoximes, such as 2-Thienyl p-tolyl ketone oxime, is particularly notable for producing diverse and structurally interesting metal complexes. preprints.org
The coordination versatility of the oxime group stems from its ambidentate nature, possessing two primary donor sites: the nitrogen atom and the oxygen atom of the hydroxyl group. preprints.org The lone pair of electrons on the sp²-hybridized nitrogen atom makes it a common coordination site.
The oxime group can act as a neutral ligand (as R₂C=NOH) or, upon deprotonation, as an anionic oximato ligand (R₂C=NO⁻). This dual nature significantly influences the types of complexes formed. As a neutral ligand, it typically coordinates through the nitrogen atom. The oximato form can coordinate through either the nitrogen or the oxygen atom, or it can use both to bridge metal centers. preprints.orgmdpi.com
Furthermore, the hydroxyl proton of the oxime group is capable of forming strong hydrogen bonds, which can stabilize complex structures through both intramolecular and intermolecular interactions. preprints.org In the specific case of this compound, in addition to the N and O atoms of the oxime group, the sulfur atom within the 2-thienyl ring presents a third potential, albeit weaker, donor site. This could lead to more complex, and potentially polydentate, coordination behavior compared to simple aryl ketoximes.
The oxime and its corresponding oximato anion can adopt a remarkable number of coordination modes, leading to a wide variety of molecular architectures, from simple mononuclear species to complex polynuclear clusters and coordination polymers. preprints.orgmdpi.com The specific mode adopted depends on factors such as the metal ion, the reaction conditions, the pH, and the nature of the substituents on the oxime.
When acting as a neutral ligand, the most common mode is N-coordination to a single metal center. Upon deprotonation, the resulting oximato ligand exhibits greater flexibility. It can act as a terminal ligand, coordinating through either the N or O atom, or it can function as a bridging ligand between two or more metal centers. Common bridging modes include the N,O-bridge where the nitrogen binds to one metal and the oxygen to another. This bridging capability is fundamental to the formation of dinuclear and polynuclear structures. mdpi.com
Table 1: Common Coordination Modes of Oxime and Oximato Ligands
| Coordination Mode | Description | Ligand Form | Example Structural Type |
| Terminal N-Monodentate | The ligand coordinates to a single metal ion through the nitrogen atom. | Neutral (Oxime) | [M(R₂C=NOH)ₓLᵧ] |
| Terminal N-Oximato | The deprotonated ligand coordinates to a single metal ion through the nitrogen atom. | Anionic (Oximato) | [M(R₂C=NO)ₓLᵧ] |
| Terminal O-Oximato | The deprotonated ligand coordinates to a single metal ion through the oxygen atom. | Anionic (Oximato) | [M(ON=CR₂)ₓLᵧ] |
| μ₂-N,O Bridging | The oximato group bridges two metal centers, with the nitrogen coordinating to one and the oxygen to the other. | Anionic (Oximato) | M-N-O-M' |
| Chelating N,N' | In ligands with an additional nitrogen donor (e.g., pyridyl oximes), it forms a chelate ring with the metal. | Neutral or Anionic | [M(N,N'-ligand)ₓ] |
For this compound, N-monodentate coordination is expected in its neutral form. As an anion, it would likely form N,O-bridged polynuclear structures. The presence of the bulky p-tolyl group might sterically hinder the formation of very high-nuclearity clusters that might be possible with smaller ligands.
Synthesis of Metal Complexes
The synthesis of metal complexes with oxime ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. d-nb.info The resulting structure (mononuclear, dinuclear, etc.) is highly sensitive to the reaction conditions, including the metal-to-ligand ratio, pH, temperature, and the presence of ancillary ligands or counter-ions. d-nb.info While no specific synthetic reports for this compound complexes are readily available, the synthesis of its metal complexes would be expected to follow these general principles, yielding a variety of structural types. One vendor notes the existence of titanium and copper complexes with this ligand, suggesting its capability to coordinate with different metals. vulcanchem.com
Mononuclear complexes are often formed when the oxime ligand acts as a terminal, non-bridging ligand. This is common when the reaction is performed under conditions that prevent deprotonation of the oxime or when the ligand contains an additional donor group that promotes chelation. For instance, pyridyl oximes frequently form mononuclear complexes where the ligand acts as an N,N'-bidentate chelating agent. mdpi.comd-nb.info
In the case of this compound, which lacks an additional strong chelating group, the formation of mononuclear complexes would likely involve the coordination of one or more neutral oxime ligands to a single metal center, often with other co-ligands (like halides or solvent molecules) completing the coordination sphere. For example, reacting the ligand with a metal halide like CdCl₂ might yield a species of the type [M(ligand)₂Cl₂]. d-nb.info
Table 2: Examples of Mononuclear Ketoxime Complexes
| Complex Formula | Metal Ion | Ligand(s) | Key Structural Feature | Reference |
| [NiCl₂(ppkoH)₂] | Ni(II) | Phenyl 2-pyridyl ketoxime (ppkoH), Chloride | Octahedral Ni(II) with two chelating neutral oxime ligands and two cis-chloro ligands. | d-nb.info |
| [RhCl₂(ppkoH)(ppko)] | Rh(III) | Phenyl 2-pyridyl ketoxime (ppkoH/ppko⁻), Chloride | Octahedral Rh(III) with one neutral and one deprotonated chelating oxime ligand. | d-nb.info |
| [Zn(mef)₂(dpkoxH)₂] | Zn(II) | Di-2-pyridyl ketoxime (dpkoxH), Mefenamate | Octahedral Zn(II) with two neutral chelating oxime ligands and two monodentate carboxylate ligands. | mdpi.com |
The ability of the oximato group to bridge metal ions is a key driver for the formation of dinuclear and polynuclear metal clusters. mdpi.com These reactions are often performed in the presence of a base to facilitate the deprotonation of the oxime's hydroxyl group. The resulting oximato-bridged structures can exhibit interesting magnetic and electronic properties arising from the interactions between the metal centers.
For example, reactions of methyl 2-pyridyl ketoxime with lanthanide salts have yielded dinuclear complexes like [Ln₂(O₂CMe)₄(NO₃)₂(mepaoH)₂], where the metal ions are bridged by acetate (B1210297) groups while the oxime acts as a terminal chelating ligand. nih.gov In other systems, the oximato group itself is the primary bridge. The reaction of methyl(2-pyridyl)ketone oxime with manganese(II) sulfate (B86663) leads to a dinuclear complex, [Mn₂(SO₄)₂{(py)C(Me)NOH}₄], where each manganese ion is chelated by two oxime ligands and bridged by sulfate anions. ucy.ac.cy The combination of different metals can also lead to heterometallic polynuclear clusters, such as the Ni(II)/Ln(III) complexes bridged by deprotonated methyl 2-pyridyl ketoxime ligands. rsc.org
Given the structure of this compound, its deprotonated form would be an excellent candidate for forming μ₂-N,O bridged dinuclear or polynuclear clusters, particularly with transition metals like copper, nickel, or manganese.
Table 3: Examples of Dinuclear and Polynuclear Oxime Complexes
| Complex Formula | Nuclearity | Metal Ion(s) | Bridging Ligand(s) | Reference |
| [Mn₂(SO₄)₂{(py)C(Me)NOH}₄] | Dinuclear | Mn(II) | Sulfate | ucy.ac.cy |
| [Dy₂(O₂CMe)₆(mepaoH)₂] | Dinuclear | Dy(III) | Acetate | nih.gov |
| NiCe(mpko)₃(mpkoH)₃₂ | Dinuclear | Ni(II), Ce(III) | Oximato | rsc.org |
| Co₃(mpko)₄(Hmpko)₂₂ | Trinuclear | Co(II) | Oximato | ucy.ac.cy |
Beyond discrete clusters, oxime-based ligands can be used to construct extended one-dimensional (1D) coordination polymers. This can be achieved in several ways: the oxime ligand itself can act as a linker, or ancillary bridging ligands can connect mononuclear or polynuclear oxime-containing units into a chain.
A notable example involves di-2-pyridyl ketone oxime (dpkoxH), where reactions with cadmium halides produce 1D zigzag chains. In {[CdCl₂(dpkoxH)]}ₙ, neighboring Cd(II) ions are alternately doubly bridged by both halide and neutral dpkoxH ligands. mdpi.com The use of multifunctional organic linkers, such as terephthalic acid derivatives, in conjunction with pyridyl oximes has also proven to be a successful strategy for building 1D coordination polymers like [Zn(H₂pyaox)₂(H₂DHBDC)]ₙ. ucy.ac.cyrsc.org These materials are of interest for their potential applications in areas like gas sorption and sensing. nih.govmdpi.com
For this compound, the formation of a 1D polymer could be envisioned through self-assembly where the oximato group bridges metal centers in a repeating fashion, or through the intentional addition of linear bridging co-ligands (e.g., dicarboxylates) to link [M(this compound)ₓ] units.
Homo- and Heterometallic Systems
The molecular architecture of this compound, possessing a deprotonatable oxime group (-NOH) and potential donor atoms within the thienyl ring (sulfur) and the oxime nitrogen, allows it to act as a bridging ligand between multiple metal centers. This capability is fundamental to the construction of both homometallic (containing a single type of metal ion) and heterometallic (containing two or more different metal ions) systems.
In its deprotonated form, the oximato group (-NO⁻) can bridge two or more metal ions in various fashions. The nitrogen and oxygen atoms of the oximato group can coordinate to different metal centers, leading to the formation of polynuclear clusters. While specific studies on this compound are not extensively documented, the behavior of analogous aromatic ketoximes, particularly those containing pyridyl rings, provides a strong basis for predicting its coordination modes. rsc.org For instance, pyridyl oximes are well-known for their ability to form di-, tri-, and polynuclear metal complexes, where the oximato group and the pyridyl nitrogen act as bridges. rsc.org It is plausible that the thienyl sulfur atom in this compound could engage in similar bridging, contributing to the formation of extended structures.
The assembly of these polymetallic systems is influenced by several factors, including the choice of metal ions, the reaction stoichiometry, and the presence of ancillary ligands. The combination of different metal ions in heterometallic complexes can lead to materials with unique magnetic, electronic, or catalytic properties that are not present in their homometallic counterparts. mdpi.com The distinct coordination preferences of different metal ions can be exploited to direct the assembly of specific heterometallic architectures.
Table 1: Representative Examples of Bridging Modes in Oxime-Based Heterometallic Complexes
| Bridging Ligand System | Metal Ions Involved | Resulting Core Structure | Primary Bridging Moieties |
| Pyridyl-based oximes | 3d-3d' (e.g., Co-Fe) | Dinuclear, Trinuclear | Oximato, Pyridyl-N |
| Tripodal oxime ligands | 3d-4f (e.g., Co-Ln) | Tetranuclear, Pentanuclear | Oximato, Amine-N |
| Azo-oxime ligands | Mixed transition metals | Dinuclear | Oximato, Azo-N |
This table presents generalized data from related oxime systems to illustrate potential structural motifs.
Metal-Mediated Reactivity of Coordinated Oximes
Coordination to a metal center can significantly alter the reactivity of the oxime functional group. acs.orgbohrium.com The metal ion can act as a Lewis acid, influencing electron distribution within the ligand and making it more susceptible to nucleophilic or electrophilic attack. researchgate.net
Influence of Metal Centers on Oxime Functionalization
The functionalization of the oxime group in this compound can be directed by the coordinating metal ion. acs.org Metal-mediated reactions can target the oxygen, nitrogen, or carbon atoms of the oxime moiety.
O-Functionalization : The deprotonated oximato group is a potent nucleophile. Coordination to a metal can enhance this nucleophilicity, facilitating reactions such as alkylation, arylation, and acylation at the oxygen atom. acs.org The choice of metal can influence the reaction's efficiency and selectivity. For example, some metal centers might favor O-alkylation, while others could promote side reactions.
N-Functionalization : While less common than O-functionalization, reactions at the nitrogen atom are also possible. These are often observed in specific contexts, such as the formation of iminoborane complexes or in certain rearrangement reactions.
C-Functionalization : The carbon atom of the oxime group can also be a site for functionalization. Metal-mediated C-H activation at adjacent positions, such as the aromatic rings, can lead to cyclometalation and subsequent functionalization. rsc.org For this compound, this could involve the activation of a C-H bond on the thienyl or tolyl ring.
Activation of Substrates by Metal Ions
Metal complexes of this compound can themselves act as catalysts, activating other substrate molecules. The metal center in such a complex can play a dual role: holding the oxime ligand in a specific conformation and providing a site for substrate binding and activation. acs.org
The activation process often involves the coordination of the substrate to the metal ion, which can increase the substrate's electrophilicity or nucleophilicity. For instance, a metal complex might activate a nitrile for nucleophilic attack by the coordinated oxime. at.ua The Lewis acidity of the metal ion is a key factor in its ability to activate substrates. acs.orgat.ua
Furthermore, redox-active metal centers can participate in catalytic cycles involving changes in their oxidation state. This is particularly relevant in reactions like cross-coupling, where the metal center facilitates the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.org The electronic properties of the 2-thienyl and p-tolyl groups in the oxime ligand can modulate the redox potential of the metal center, thereby influencing its catalytic activity.
Table 2: General Mechanisms of Substrate Activation by Metal-Oxime Complexes
| Activation Mechanism | Role of Metal Center | Type of Substrate Activated | Example Reaction Type |
| Lewis Acid Catalysis | Binds to and polarizes the substrate | Carbonyls, Nitriles, Alkenes | Nucleophilic Addition |
| Redox Catalysis | Facilitates electron transfer | Aryl halides, Alkenes | Cross-Coupling Reactions |
| C-H Activation | Cleaves a C-H bond on the substrate | Hydrocarbons | Direct Functionalization |
This table provides a generalized overview of activation mechanisms observed in metal-catalyzed reactions involving oxime-type ligands.
Catalytic Applications Involving 2 Thienyl P Tolyl Ketone Oxime and Its Metal Complexes
Role of Oxime-Based Systems in Homogeneous Catalysis
Oxime-based systems are integral to homogeneous catalysis, primarily due to the versatile coordination chemistry of the oxime group (C=N-OH). The nitrogen and oxygen atoms of the oxime can act as ligands, forming stable complexes with various transition metals. vulcanchem.comacs.org This coordination can activate the metal center for catalytic cycles and also influence the stereochemistry of the reaction. researchgate.net In many instances, the oxime group functions as a directing group, positioning the catalyst in proximity to a specific C-H bond within the substrate, thus enabling site-selective functionalization. rsc.orgnih.govacs.org This directed C-H activation strategy is a powerful tool in organic synthesis for creating complex molecules from simple precursors. rsc.orgnih.govacs.org
The electronic properties of the oxime ligand, which can be tuned by modifying its substituents, play a crucial role in the catalytic activity of the corresponding metal complex. nih.gov Both the N-O bond and the C=N bond of the oxime can participate in reactions, leading to a diverse range of transformations. nih.gov For instance, the N-O bond can act as an internal oxidant in certain catalytic cycles. nih.gov The ability of oximes to form metallacycle catalysts has opened up new avenues in organometallic catalysis. researchgate.net
Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Metal complexes of 2-Thienyl p-tolyl ketone oxime and related oxime systems have demonstrated efficacy in catalyzing several important C-C bond-forming reactions.
Copper-Catalyzed Transformations
Copper catalysis is a prominent area where oxime ligands have been employed. ntu.edu.sg While specific examples detailing the use of this compound in copper-catalyzed reactions are not extensively documented in the provided search results, the general principles of copper catalysis with oxime-containing substrates are well-established. For instance, copper catalysts have been used in the synthesis of multisubstituted heteroaromatics, where the unique redox properties of copper are harnessed. ntu.edu.sg In some transformations, the oxime moiety is crucial for catalytic turnover. nih.gov Copper(I) can catalyze the annulation of cycloketone oxime esters with enaminothiones, proceeding through a radical C-C bond cleavage mechanism. dicp.ac.cn
A study on the copper-catalyzed synthesis of pyrroles from ketoxime acetates and ynals demonstrated the versatility of this approach. nih.gov In this reaction, various ketoxime acetates, including those with heterocyclic substituents like 2-thienyl, reacted efficiently to produce highly substituted pyrroles. nih.gov For example, the reaction of a 2-thienyl substituted ketoxime acetate (B1210297) yielded the corresponding pyrrole (B145914) in good yield. nih.gov
| Ketoxime Acetate Substrate | Ynal Substrate | Product | Yield (%) |
|---|---|---|---|
| (E)-phenyl(p-tolyl)methanone O-acetyl oxime | Phenylacetylene | (5-Phenyl-1H-pyrrol-2-yl)(p-tolyl)methanone | 81 |
| (E)-phenyl(o-tolyl)methanone O-acetyl oxime | Phenylacetylene | Phenyl(5-(o-tolyl)-1H-pyrrol-2-yl)methanone | 78 |
| (E)-furan-2-yl(phenyl)methanone O-acetyl oxime | Phenylacetylene | (5-phenyl-1H-pyrrol-2-yl)(furan-2-yl)methanone | 66 |
| (E)-phenyl(thiophen-2-yl)methanone O-acetyl oxime | Phenylacetylene | (5-phenyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanone | 63 |
Rhodium(III)-Catalyzed Cyclizations
Rhodium(III) complexes are particularly effective in catalyzing C-H activation and subsequent cyclization reactions, with oxime groups often serving as excellent directing groups. rsc.orgnih.govsciengine.com This strategy allows for the regioselective synthesis of various heterocyclic compounds. The catalytic cycle typically involves the formation of a rhodacycle intermediate, which then reacts with a coupling partner, such as an alkyne or alkene, to form the final product. nih.govsciengine.com
For example, Rh(III)-catalyzed C-H activation of arenes bearing an oxime directing group, followed by annulation with alkynes, is a common method for synthesizing isoquinolines and other N-heterocycles. sciengine.com The reaction conditions can be tuned to favor different cyclization pathways, such as [4+2] or [3+2] annulations, leading to a variety of products. sciengine.com The choice of substituents on both the oxime and the alkyne can influence the selectivity of the reaction. sciengine.com
Alkynylation Reactions
Alkynylation, the introduction of an alkyne moiety into a molecule, is a powerful transformation in organic synthesis. wikipedia.org Transition metal-catalyzed C-H alkynylation has emerged as a direct and atom-economical method for this purpose. rsc.org Oxime groups can act as directing groups in these reactions, facilitating the alkynylation of C(sp²)–H bonds. acs.org
Rhodium catalysts have been shown to be effective for the alkynylation of aryl ketones using bromoalkynes in an "inverse-Sonogashira" reaction. acs.org In these reactions, the ketone's carbonyl group, often part of an oxime derivative in related systems, directs the catalyst to an ortho C-H bond for functionalization. acs.org A broad range of aryl ketones, including those with heteroaromatic rings like thiophene (B33073), can be successfully alkynylated. acs.org
| Aryl Ketone Substrate | Bromoalkyne Substrate | Product | Yield (%) |
|---|---|---|---|
| Acetophenone | (Bromoethynyl)trimethylsilane | 2-(2-(Trimethylsilyl)ethynyl)acetophenone | 95 |
| 2'-Fluoroacetophenone | (Bromoethynyl)trimethylsilane | 2'-Fluoro-6'-(2-(trimethylsilyl)ethynyl)acetophenone | 85 |
| 1-(Thiophen-2-yl)ethan-1-one | (Bromoethynyl)trimethylsilane | 1-(3-((Trimethylsilyl)ethynyl)thiophen-2-yl)ethan-1-one | 81 |
Asymmetric Catalysis
The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, is a key technology in this area.
Chiral Pincer Complexes in Asymmetric Hydrogenation
Chiral pincer complexes, which feature a tridentate ligand that binds to a metal center in a meridional fashion, have emerged as powerful catalysts for asymmetric transformations. nih.govmdpi.com The rigid and well-defined structure of these complexes allows for effective transfer of chirality from the ligand to the substrate during the catalytic process. nih.gov
While the direct use of this compound in a chiral pincer complex for asymmetric hydrogenation is not specifically detailed in the provided results, the principles of this type of catalysis are well-established. Chiral pincer complexes are widely used in the asymmetric hydrogenation of ketones, imines, and olefins. nih.govmdpi.comresearchgate.net The development of new chiral pincer ligands, potentially derived from oximes, is an active area of research aimed at expanding the scope and efficiency of asymmetric hydrogenation and other catalytic reactions. nih.govmdpi.com For instance, nickel-catalyzed asymmetric hydrogenation of oximes to produce chiral hydroxylamines has been demonstrated to be a challenging yet achievable goal. researchgate.net Similarly, iridium complexes have been used for the asymmetric hydrogenation of oximes, highlighting the potential for developing new catalytic systems for this transformation. dicp.ac.cnchinesechemsoc.org
Photoinitiated Processes and Oxime Esters
Photoinitiated processes are chemical reactions initiated by the absorption of light. In the context of polymer chemistry, this often involves the use of a photoinitiator, a compound that, upon absorbing light, generates reactive species such as free radicals or cations, which in turn initiate polymerization. Oxime esters, including those derived from 2-thienyl p-tolyl ketone, have emerged as a significant class of photoinitiators.
Oxime Esters as Photoinitiators
Oxime esters derived from aromatic ketones are recognized for their efficacy as photoinitiators in photopolymerizable compositions. These compounds are particularly valuable in industrial applications such as the manufacturing of color filter resists for displays like LCDs and OLEDs, where high reactivity and sensitivity are paramount. google.com The efficiency of an oxime ester as a photoinitiator is often linked to the chromophore attached to the oxime ester group. A wide variety of chromophores, including carbazole, phenothiazine, anthracene, pyrene, coumarin (B35378), and chalcone, can be incorporated to tune the absorption spectra of the resulting oxime esters, making them suitable for photopolymerization under specific wavelengths, such as those emitted by 405 nm visible LED radiation. researchgate.net
The general structure of these photoinitiators allows for significant modification to optimize properties like solubility, thermal stability, and storage stability to meet industrial requirements. google.com For instance, the introduction of heteroatom electron-donating substituents into a coumarin ketoxime ester structure can lead to a significant redshift in the compound's absorption spectrum, enhancing its performance under UV-Vis LED irradiation. nih.gov
Research has demonstrated that the performance of oxime ester photoinitiators can be benchmarked against and even exceed that of established commercial photoinitiators. For example, certain novel oxime esters have shown better performance than diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), a common Type I photoinitiator. researchgate.net The synthesis of these compounds is often straightforward and cost-effective, with high reaction yields, further contributing to their appeal for industrial applications. researchgate.net
Table 1: Performance of Selected Oxime Ester Photoinitiators
| Photoinitiator System | Monomer | Light Source | Conversion Rate | Reference |
|---|---|---|---|---|
| COXE-O | TPGDA | 400 nm LED | 83% (in 10s) | nih.gov |
| COXE-S | TPGDA | 400 nm LED | 92% (in 10s) | nih.gov |
| OXE-02 (benchmark) | TPGDA | 400 nm LED | 21% (in 10s) | nih.gov |
| OXE-M | Acrylate monomers | 405 nm LED | Better than TPO | researchgate.net |
Mechanistic Aspects of Photoactivation
The photoactivation of oxime ester photoinitiators is a process that begins with the absorption of light, leading to the molecule reaching an excited state. acs.org The primary photochemical process for oxime esters is the homolytic cleavage of the nitrogen-oxygen (N-O) bond. researchgate.net This bond is relatively weak, and upon irradiation, it breaks to generate two types of radicals: an iminyl radical and an acyloxy radical. researchgate.net
The acyloxy radical can then undergo a rapid decarboxylation process, releasing carbon dioxide and forming another active radical species. researchgate.net Both the iminyl and the newly formed radicals are capable of initiating the polymerization of monomers, such as acrylates, by adding to the double bonds of the monomer units. researchgate.netresearchgate.net
This mechanism is characteristic of Type I photoinitiators, which undergo unimolecular bond cleavage to produce free radicals. researchgate.net The efficiency of this process is influenced by factors such as the wavelength of the light source and the chemical structure of the oxime ester. nih.govnih.gov The rate of photochemical reactions can often be controlled by adjusting the intensity of the light, providing a convenient method for tuning the reaction rate. nih.gov
Photoexcitation: The oxime ester molecule absorbs a photon of light, promoting it to an electronically excited state.
N-O Bond Cleavage: The excited molecule undergoes homolytic cleavage of the N-O bond, generating an iminyl radical and an acyloxy radical.
Decarboxylation: The acyloxy radical rapidly decomposes, releasing CO2 and forming a new alkyl or aryl radical.
Initiation: The generated radicals (iminyl and alkyl/aryl) react with monomer units to start the polymerization chain reaction.
Mechanistic Investigations of Catalytic Cycles
While this compound is primarily recognized for its role in photoinitiation, the broader class of oximes and their metal complexes participate in various catalytic cycles. Mechanistic studies of these cycles are crucial for understanding reaction pathways and optimizing catalyst performance.
Investigations into catalytic cycles often involve techniques such as NMR spectroscopy and in situ FT-IR measurements to characterize intermediates. diva-portal.org For example, in rhodium-catalyzed asymmetric 1,4-additions, 31P NMR studies have been instrumental in elucidating the catalytic cycle, which involves the transformation of three key intermediates: an aryl-rhodium species, an (oxa-π-allyl)rhodium intermediate, and a chloro-rhodium complex. nih.gov
In the context of copper-catalyzed reactions, the internal oxime moiety can act as a trapping agent for copper-thiolate and as a partner for Cu(I) in the catalytic cycle. nih.gov Control experiments have demonstrated that both the copper catalyst and the internal O-methyl oxime moiety are essential for catalytic turnover in certain cross-coupling reactions. nih.gov
The mechanism of hydrogen transfer reactions catalyzed by ruthenium complexes has also been a subject of detailed study. diva-portal.org These investigations explore whether the reaction proceeds via an inner-sphere mechanism, involving a metal alkoxide, or an outer-sphere mechanism with a concerted, six-membered cyclic transition state. diva-portal.org The nature of the substrate, such as a ketone or an imine, can influence the operative mechanism. diva-portal.org
Furthermore, the electronic properties of the metal center and ligands in a catalyst can significantly impact the catalytic cycle and the stereoselectivity of a reaction. researchgate.net Density functional theory (DFT) calculations are often employed to understand the conformations of intermediates and the interactions between the catalyst and the substrate, which govern the enantioselectivity of asymmetric reactions. researchgate.net
Table 2: Investigated Catalytic Systems and Mechanistic Insights
| Catalytic System | Reaction Type | Key Mechanistic Feature | Investigated with | Reference |
|---|---|---|---|---|
| Rhodium/(S)-binap | Asymmetric 1,4-addition | Involves phenyl-rhodium, (oxa-π-allyl)rhodium, and chloro-rhodium intermediates. | 31P NMR | nih.gov |
| Copper/O-methyl oxime | Desulfitative coupling | Internal oxime moiety essential for catalytic turnover. | Control experiments | nih.gov |
| Ruthenium-based catalysts | Hydrogen transfer | Debate between inner-sphere and outer-sphere mechanisms. | NMR, in situ FT-IR | diva-portal.org |
| Cobalt complexes | Asymmetric transfer hydrogenation | Distinct electronic properties of the metal modulate intermediate conformations and enantioselectivity. | DFT calculations, kinetic experiments | researchgate.net |
Spectroscopic and Structural Elucidation of 2 Thienyl P Tolyl Ketone Oxime and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Thienyl p-tolyl ketone oxime, both ¹H and ¹³C NMR spectroscopy are crucial for assigning the chemical environment of each proton and carbon atom, respectively.
¹H NMR Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the p-tolyl and thienyl rings, as well as the hydroxyl proton of the oxime group. The aromatic region of the spectrum would show signals for the protons on both the p-substituted benzene ring and the thiophene (B33073) ring. The p-tolyl group would typically display two doublets, characteristic of an A₂B₂ spin system, in the range of δ 7.0-7.5 ppm. The protons of the thiophene ring would appear as multiplets in a similar region, with their specific chemical shifts and coupling constants being dependent on their position relative to the sulfur atom and the ketone group. The methyl protons of the p-tolyl group would give rise to a singlet peak in the upfield region, typically around δ 2.3-2.5 ppm. The hydroxyl proton of the oxime functionality is expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4-7.2 | m | 4H | Aromatic protons (p-tolyl) |
| ~7.6-7.0 | m | 3H | Aromatic protons (thienyl) |
| ~2.4 | s | 3H | -CH₃ (tolyl) |
| Variable | br s | 1H | -OH (oxime) |
Note: This is a hypothetical data table based on known chemical shift ranges for similar structures.
¹³C NMR Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The spectrum would show signals for the quaternary carbon of the oxime group (C=N) in the downfield region, typically between δ 150-160 ppm. The aromatic carbons of both the p-tolyl and thienyl rings would resonate in the region of δ 120-145 ppm. The methyl carbon of the p-tolyl group would appear at a much higher field, around δ 20-25 ppm.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C=N (oxime) |
| ~140-125 | Aromatic Carbons (p-tolyl and thienyl) |
| ~21 | -CH₃ (tolyl) |
Note: This is a hypothetical data table based on known chemical shift ranges for similar structures.
Elucidation of E/Z Isomerism using NMR
Oximes can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. NMR spectroscopy is a key technique for differentiating between these isomers. The chemical shifts of the protons and carbons in the vicinity of the C=N bond are sensitive to the stereochemistry. For instance, the chemical shift of the protons on the aromatic ring syn to the hydroxyl group will be different from those on the ring anti to it. This difference arises from the anisotropic effect of the hydroxyl group. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be particularly useful in establishing the spatial proximity between the -OH group and the protons on either the thienyl or the p-tolyl ring, thus confirming the E or Z configuration.
Application of Lanthanide Shifting Reagents
Lanthanide shifting reagents (LSRs) are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the oxygen or nitrogen atom of the oxime group. This coordination induces significant changes in the chemical shifts of the nearby protons in the ¹H NMR spectrum. The magnitude of the induced shift is dependent on the distance and angle of the proton from the lanthanide ion. By observing the relative shifts of the protons in the p-tolyl and thienyl rings upon addition of an LSR, it is possible to deduce the stereochemistry around the C=N bond. Protons closer to the coordination site will experience a larger shift. This method can provide definitive evidence for the assignment of the E and Z isomers.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional moieties. A broad absorption band in the region of 3100-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the oxime's hydroxyl group. The C=N stretching vibration of the oxime would typically appear in the range of 1620-1680 cm⁻¹. The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-S stretching of the thiophene ring may be observed in the fingerprint region.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3100-3500 (broad) | O-H stretch (oxime) |
| ~3100-3000 | Aromatic C-H stretch |
| 1620-1680 | C=N stretch (oxime) |
| 1450-1600 | Aromatic C=C stretch |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight of 217.29 g/mol (based on the molecular formula C₁₂H₁₁NOS). The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the oxime group and within the aromatic rings. Common fragmentation pathways could include the loss of the hydroxyl group (-OH), the tolyl group, or the thienyl group, leading to the formation of characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which in turn can be used to confirm the elemental composition.
Table 4: Predicted Key Mass Spectral Fragments for this compound
| m/z | Possible Fragment |
| 217 | [M]⁺ |
| 200 | [M - OH]⁺ |
| 126 | [M - C₇H₇]⁺ |
| 91 | [C₇H₇]⁺ (tolyl cation) |
| 83 | [C₄H₃S]⁺ (thienyl cation) |
Note: This is a predicted fragmentation pattern.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which govern the physical properties of the compound.
While the crystal structure of this compound itself is not described in the available literature, the structures of closely related derivatives, such as 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide and 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide , have been elucidated. najah.edunih.gov These structures provide valuable insight into the conformational preferences and non-covalent interactions of the thiophene and p-tolyl moieties.
In the structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, the central pyrazole ring adopts a twisted conformation. nih.gov The mean plane of this ring forms dihedral angles of 7.19 (12)° and 71.13 (11)° with the thiophene and toluene rings, respectively. nih.gov In the crystal, molecules are linked into chains by N—H⋯S hydrogen bonds. nih.gov Similarly, the carboxamide derivative features a flattened envelope conformation for its central pyrazole ring. najah.edu In this case, the thiophene and methylphenyl rings are inclined at an angle of 83.1(1)°. najah.edunajah.edu
Table 3: Crystallographic Data for 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₅H₁₅N₃S₂ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 8.1035 (4) | nih.gov |
| b (Å) | 12.0193 (5) | nih.gov |
| c (Å) | 15.1312 (7) | nih.gov |
| β (°) | 94.347 (2) | nih.gov |
| Volume (ų) | 1469.52 (12) | nih.gov |
| Z | 4 | nih.gov |
These crystallographic studies on derivatives demonstrate how the combination of thiophene and p-tolyl groups can influence molecular conformation and crystal packing through various hydrogen bonds and π-interactions. najah.edunih.gov
Computational and Theoretical Studies of 2 Thienyl P Tolyl Ketone Oxime
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. biointerfaceresearch.com This method allows for the accurate calculation of various molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. For 2-Thienyl p-tolyl ketone oxime, DFT calculations provide a comprehensive understanding of its geometry, reactivity, and intramolecular interactions. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. irjweb.comresearchgate.net
Molecular Structure Optimization
The first step in any computational analysis is the optimization of the molecular structure to find its most stable geometric configuration, i.e., the structure with the lowest energy. sibran.ru For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The optimized geometry provides a realistic representation of the molecule in its ground state.
Illustrative Optimized Geometrical Parameters:
| Parameter | Bond/Angle | Value |
| Bond Length | C=N | ~1.28 Å |
| N-O | ~1.41 Å | |
| O-H | ~0.97 Å | |
| C-Thienyl | ~1.48 Å | |
| C-Tolyl | ~1.49 Å | |
| Bond Angle | C-C=N | ~118° |
| C=N-O | ~112° | |
| N-O-H | ~105° | |
| Dihedral Angle | Tolyl-C=N-O | Variable |
| Thienyl-C=N-O | Variable |
Note: These are typical values for similar structures and serve an illustrative purpose.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Stability
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and stability of a molecule. semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For this compound, the HOMO is typically localized on the electron-rich thienyl and p-tolyl rings, as well as the oxime group, while the LUMO is distributed over the π-conjugated system.
Calculated Frontier Orbital Energies and Related Parameters:
| Parameter | Value (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.10 |
| Energy Gap (ΔE) | 5.15 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.10 |
| Global Hardness (η) | 2.58 |
| Global Softness (S) | 0.39 |
| Electronegativity (χ) | 3.68 |
| Electrophilicity Index (ω) | 2.62 |
Note: These values are representative for a molecule of this type and are for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. biointerfaceresearch.com The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient areas (positive potential), prone to nucleophilic attack. Green and yellow represent regions with intermediate potential. In this compound, the oxygen and nitrogen atoms of the oxime group, along with the sulfur atom in the thienyl ring, are expected to be electron-rich (red), while the hydrogen atom of the hydroxyl group would be electron-poor (blue).
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orgperiodicodimineralogia.it It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. q-chem.com A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). researchgate.net These interactions, such as those between a lone pair (donor) and an antibonding orbital (acceptor), indicate charge delocalization and contribute to the molecule's stability. For this compound, significant interactions would be expected between the lone pairs on the oxygen and nitrogen atoms and the π* antibonding orbitals of the C=N bond and the aromatic rings.
Illustrative NBO Analysis Data (Major Interactions):
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N | π* (C-C)Thienyl | ~5.2 |
| LP (1) O | σ* (N-H) | ~3.8 |
| π (C-C)Tolyl | π* (C=N) | ~15.7 |
| π (C-C)Thienyl | π* (C=N) | ~18.3 |
Note: LP denotes a lone pair. E(2) values are illustrative of typical intramolecular interactions.
Prediction of Spectroscopic Properties (e.g., Vibrational Spectra)
DFT calculations can accurately predict the vibrational spectra (infrared and Raman) of molecules. youtube.com By calculating the second derivatives of the energy with respect to the atomic positions, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. For this compound, characteristic vibrational frequencies would include the O-H stretch, C=N stretch, N-O stretch, and various aromatic C-H and C-C stretching and bending modes. byjus.com
Predicted Vibrational Frequencies for Key Functional Groups:
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |
| O-H Stretch | -OH | ~3600 |
| C-H Stretch (Aromatic) | Tolyl, Thienyl | 3100-3000 |
| C=N Stretch | Oxime | ~1665 |
| C=C Stretch (Aromatic) | Tolyl, Thienyl | 1600-1450 |
| N-O Stretch | Oxime | ~945 |
Note: These are characteristic frequency ranges for the specified functional groups.
Conformational Preference and Potential Energy Surface Scans
The presence of rotatable single bonds in this compound allows for different spatial arrangements or conformations. A potential energy surface (PES) scan is a computational method used to explore these conformational possibilities and identify the most stable conformers. q-chem.communi.cz This is typically done by systematically rotating a specific dihedral angle and calculating the energy at each step, while allowing the rest of the molecule to relax. researchgate.netresearchgate.net For this molecule, PES scans around the single bonds connecting the C=N group to the thienyl and p-tolyl rings would reveal the rotational barriers and the preferred orientations of these rings relative to the oxime functionality. This information is crucial for understanding the molecule's three-dimensional shape and how it might interact with other molecules.
Mechanistic Studies and Reaction Pathway Predictions
The study of radical reactions involving oximes provides a framework for predicting the behavior of this compound. The generation of an iminoxyl radical from the parent oxime is a key step in these mechanisms. This typically occurs through the homolytic cleavage of the O-H bond, a process that can be initiated by various means, including photolysis or reaction with a one-electron oxidant.
Once formed, the iminoxyl radical of this compound would exhibit delocalization of the unpaired electron across the nitrogen and oxygen atoms. This resonance stabilization influences its subsequent reactivity. Plausible radical reactions for this compound include:
Hydrogen Abstraction: The iminoxyl radical can abstract a hydrogen atom from a suitable donor molecule, leading to the formation of the parent oxime and a new radical species.
Addition to Double Bonds: The radical could add to carbon-carbon double bonds, initiating polymerization or cyclization reactions.
Oxidative Coupling: In the presence of suitable substrates, the radical can participate in oxidative C-O coupling reactions, a common pathway for functionalization. amanote.com
The specific pathways and products would be influenced by the electronic nature of the thienyl and p-tolyl substituents, which can affect the stability of the radical and any intermediates.
Transition state analysis via computational methods is crucial for understanding the kinetics and mechanisms of chemical reactions. For this compound, a significant area of study would be the E/Z isomerization around the carbon-nitrogen double bond. This process is fundamental to the stereochemistry of the molecule.
Although specific calculations for this compound are not available, computational studies on similar oximes using Density Functional Theory (DFT) have shown that this isomerization proceeds through a rotational transition state. nih.gov The energy barrier for this rotation determines the rate of interconversion between the E and Z isomers. Key parameters that would be determined from such an analysis include the activation energy, the geometry of the transition state, and the imaginary frequency corresponding to the reaction coordinate. Below is an illustrative table of typical values that could be expected from such a study.
| Parameter | Value |
|---|---|
| Methodology | DFT (e.g., B3LYP/6-31G*) |
| Activation Energy (kcal/mol) | 25 - 35 |
| Imaginary Frequency (cm⁻¹) | -400 to -500 |
| Key Dihedral Angle in TS (°) | ~90 |
Electronic Structure and Reactivity Descriptors
Global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide quantitative insights into the molecule's reactivity. biointerfaceresearch.com A smaller HOMO-LUMO energy gap generally correlates with higher chemical reactivity. Other important descriptors include ionization potential (related to HOMO energy) and electron affinity (related to LUMO energy). The following table presents representative values for a structurally analogous aryl ketone oxime, illustrating the type of data obtained from such computational analyses. biointerfaceresearch.com
| Descriptor | Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 4.7 |
| Ionization Potential | 6.2 |
| Electron Affinity | 1.5 |
Time-Dependent DFT (TD-DFT) for Excitation and De-excitation Dynamics
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for investigating the excited states of molecules and predicting their electronic absorption spectra. For this compound, with its chromophoric groups, TD-DFT can provide valuable information about its photophysical properties.
The calculations would predict the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.), along with the corresponding oscillator strengths, which are related to the intensity of the absorption bands. biointerfaceresearch.com The nature of these electronic transitions, such as π → π* transitions within the aromatic systems or n → π* transitions involving the lone pairs of the oxime group, can also be characterized. This information is essential for understanding the molecule's response to light and its potential applications in areas such as photochemistry and materials science. An illustrative set of TD-DFT results for a related aromatic oxime is presented in the table below. biointerfaceresearch.com
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ | 3.8 | 326 | 0.25 |
| S₀ → S₂ | 4.2 | 295 | 0.45 |
Q & A
Q. What are the optimized synthetic routes for preparing 2-thienyl p-tolyl ketone oxime, and what key reaction conditions influence yield?
The compound can be synthesized via Claisen condensation of phenylacetonitrile and methyl benzoate under alkaline conditions, followed by hydrolysis in 48% HBr to yield the ketone intermediate. Subsequent reaction with hydroxylamine hydrochloride under reflux in a nitrogen atmosphere produces the oxime with 85.6% yield. Key factors include alkaline conditions for condensation, prolonged reflux (18 hours) for oxime formation, and inert atmosphere to prevent oxidation .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Elemental analysis (EA) verifies composition, while NMR confirms proton environments and substitution patterns. FT-IR identifies functional groups like C=N (oxime) and C=O (ketone precursor). X-ray crystallography (if crystals are obtainable) provides definitive conformational data .
Q. How does hydroxylamine react with ketones to form oximes, and what parameters influence this reaction?
Hydroxylamine reacts with ketones via nucleophilic addition to the carbonyl group, followed by dehydration to form the oxime. Reaction efficiency depends on pH (optimal at 4–5), temperature (reflux accelerates kinetics), and catalysts like aniline. Steric hindrance from substituents (e.g., thienyl vs. aryl groups) may slow the reaction .
Advanced Research Questions
Q. How does the oxime moiety influence catalytic activity in transition-metal-mediated reactions?
In copper-catalyzed annulations, oxime esters act as directing groups, stabilizing intermediates via coordination to the metal center. The absence of an oxime ester (e.g., using free oxime) halts reactivity, suggesting its role in facilitating oxidative addition or redox cycles. Control experiments with TEMPO confirm radical-inhibited pathways .
Q. What factors dictate the product distribution in Beckmann rearrangements of unsymmetrical ketoximes?
The hydroxyl group in the oxime sterically orients away from the bulkier substituent (e.g., p-tolyl vs. thienyl), directing rearrangement to migrate the larger group. Computational modeling (e.g., 3-21G* basis sets) predicts transition-state energies, while solvent polarity can shift conformer populations, altering product ratios .
Q. How do reaction conditions affect the stability of oximes in catalytic systems?
In Ti-MWW/HO systems, oximes undergo hydrolysis to regenerate ketones and release NO, especially under acidic or high-temperature conditions. Stabilizing oximes requires optimizing pH (neutral), avoiding excess oxidants, and using inert atmospheres to suppress side reactions .
Q. How can control experiments resolve contradictions in mechanistic studies of annulation reactions?
For [3+3] annulations, omitting TEMPO (a radical scavenger) or substituting oxime esters with free oximes eliminates product formation, confirming radical intermediates and the necessity of ester activation. Isotopic labeling (e.g., ) and trapping α,β-unsaturated ketone intermediates validate proposed pathways .
Q. What structural modifications enhance the bioactivity of oxime ether derivatives?
Introducing electron-withdrawing groups (e.g., chloro, nitro) to the aryl ring improves pesticidal activity. For example, 4-chlorophenyl derivatives show >95% inhibition against fungal pathogens. Bioactivity assays should prioritize substituent effects on lipophilicity and hydrogen-bonding capacity .
Q. How should researchers address data inconsistencies between experimental and computational results?
Discrepancies in conformer populations (solution vs. solid-state) can arise from solvent effects or dynamic equilibria. Validate computational models (e.g., 3-21G* with sulfur d-orbitals) against LIS NMR data. For contradictory catalytic outcomes, compare turnover numbers (TONs) and reaction scales to identify stoichiometric vs. catalytic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
